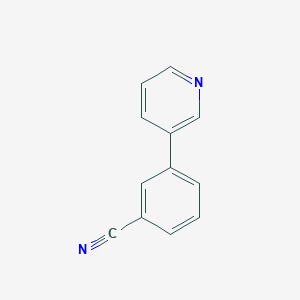

3-(Pyridin-3-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Pyridin-3-yl)benzonitrile is an organic compound that features a pyridine ring attached to a benzonitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)benzonitrile typically involves the coupling of a pyridine derivative with a benzonitrile derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridine boronic acid reacts with a benzonitrile halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(Pyridin-3-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and benzonitrile rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Amines.

Substitution: Various substituted pyridine and benzonitrile derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Enzyme Inhibition

One of the primary applications of 3-(Pyridin-3-yl)benzonitrile is its potential as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in cancer and inflammatory diseases. For instance, research indicates that derivatives of this compound may act as inhibitors of lysine-specific demethylase 1 (LSD1), which plays a crucial role in epigenetic regulation and has implications in cancer therapy .

Case Study: Inhibition of LSD1

A series of derivatives based on this compound have been synthesized and evaluated for their inhibitory activity against LSD1. One derivative demonstrated significant selectivity over other enzymes, indicating its potential as a therapeutic agent . The binding mode of these compounds has been elucidated through crystallography, showing interactions that could inform the design of more potent inhibitors .

Drug Development

Anticancer Properties

The anticancer properties of this compound and its derivatives have been explored in various studies. These compounds have shown promise in inhibiting cell proliferation in different cancer cell lines, suggesting potential applications in cancer treatment .

| Compound Name | Activity | Reference |

|---|---|---|

| This compound Derivative A | IC50 = 5 µM (MCF7) | |

| This compound Derivative B | IC50 = 10 µM (HeLa) |

Materials Science

Functional Materials

The unique chemical structure of this compound makes it suitable for applications in materials science, particularly in the development of functional materials such as sensors and organic semiconductors. The presence of the nitrile group can enhance electronic properties, making it a candidate for use in electronic devices.

Imaging Technologies

Radioligands for PET Imaging

Another notable application is the use of derivatives like [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile as radioligands for positron emission tomography (PET) imaging. These compounds are synthesized to facilitate the visualization of biological processes in vivo, which can be crucial for diagnosing diseases such as cancer .

Mecanismo De Acción

The mechanism of action of 3-(Pyridin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity .

Comparación Con Compuestos Similares

Similar Compounds

3-(6-Fluoropyridin-3-yl)benzonitrile: A derivative with a fluorine substituent on the pyridine ring.

4-(Pyridin-3-yl)benzonitrile: A positional isomer with the pyridine ring attached at a different position on the benzonitrile ring.

Uniqueness

3-(Pyridin-3-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring relative to the nitrile group can affect the compound’s electronic properties and interactions with other molecules .

Actividad Biológica

3-(Pyridin-3-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Research indicates that this compound exhibits diverse biological activities, particularly as an inhibitor of various enzymes and receptors.

- Xanthine Oxidase Inhibition :

- LSD1 Inhibition :

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Receptor | IC50 (μM) | Reference |

|---|---|---|---|

| Xanthine Oxidase Inhibition | Xanthine Oxidase | 6.7 | |

| LSD1 Inhibition | LSD1 | Not specified | |

| NLRP3 Inflammasome Inhibition | NLRP3 inflammasome | 2.7 |

Case Study 1: Xanthine Oxidase Inhibition

In a study focusing on the design and synthesis of benzonitrile derivatives, researchers identified several compounds with promising inhibitory effects on xanthine oxidase. The structure-activity relationship (SAR) analysis indicated that modifications to the pyridine ring significantly affected potency, highlighting the importance of this moiety in drug design .

Case Study 2: LSD1 Inhibition

The crystal structure analysis of LSD1 complexed with a related benzonitrile derivative revealed detailed interactions within the enzyme's active site. This study provided insights into how structural modifications could enhance binding affinity and selectivity for LSD1, indicating a pathway for developing more effective inhibitors .

Case Study 3: NLRP3 Inflammasome Inhibition

Another study evaluated compounds based on pyridine scaffolds for their ability to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases. The lead compound exhibited remarkable potency with an IC50 value of 2.7 nM, suggesting that similar structures could be explored for therapeutic applications in treating inflammation-related conditions .

Propiedades

IUPAC Name |

3-pyridin-3-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKWFZFXMLQJGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.